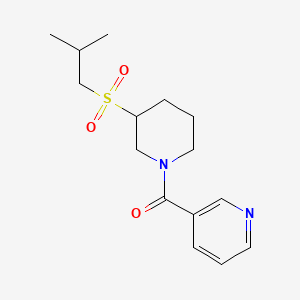

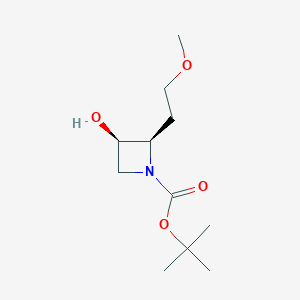

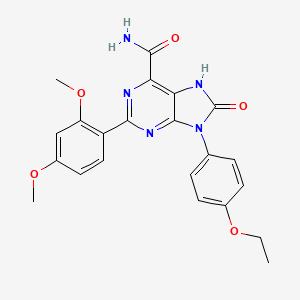

![molecular formula C13H20NO4P B2843536 [3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid CAS No. 312614-83-8](/img/structure/B2843536.png)

[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid” is a complex organic compound. It contains a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The molecule also contains an amine group, which is classified according to the number of carbon atoms bonded directly to the nitrogen atom .

Synthesis Analysis

The synthesis of phosphonic acids can be achieved through several methods. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis . Another approach involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of “[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid” is complex. It includes a phosphonic acid functional group, an amine group, and a phenylacetyl group. In the solid state, a phosphonic acid function possesses one P–O bond which is shorter than the two others and that can be attributed to the P=O double bond .Chemical Reactions Analysis

The chemical reactions involving “[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid” can be diverse, depending on the reaction conditions and the presence of other reactants. For instance, reactions at the benzylic position are very important for synthesis problems .Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid” would be influenced by its molecular structure. For instance, the presence of the phosphonic acid functional group could confer water solubility, coordination or supramolecular properties .Applications De Recherche Scientifique

Phosphorus-Containing Amino Acids

“[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid” is a phosphorus-containing amino acid with a P–C bond in the side chain . These types of amino acids have been of renewed interest due to their diverse applications, including their use in [18F]-fluorolabeling, as fluorescent probes, as protecting groups and in the reversible immobilization of amino acids or peptide derivatives on carbon nanomaterials .

Antiviral Agents

Considerable progress has been achieved in the field of antiviral agents, through the development of phosphoramidate prodrugs . These increase significantly the intracellular delivery of nucleoside monophosphate and monophosphonate analogues .

Peptide Engineering

Heterosubstituted amino acids containing P, B, Si and F elements are important classes of unnatural compounds that have gained considerable attention in peptide engineering . They improve stability toward enzymatic degradation, modulate bioactivity and can also be used for labeling purposes .

Therapeutic Agents

α-Amino acids bearing a phosphate or a phosphinate group on the side chain give rise to biologically active scaffolds . This type of functionality is isosteric with the carboxylate group in the transition state formed during hydrolysis .

Ligands for Asymmetric Catalysis

Phosphorus-containing amino acids can be used as ligands for asymmetric catalysis . This is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an asymmetric transformation .

Markers and Nanomaterials

These amino acids can also be used as markers and in the creation of nanomaterials . They can be used to label or track biological molecules and processes, or to create materials with novel properties at the nanoscale .

Mécanisme D'action

The mechanism of action of “[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid” would depend on its specific application. For instance, phosphonic acids are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .

Orientations Futures

Propriétés

IUPAC Name |

[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NO4P/c1-10(2)12(9-19(16,17)18)14-13(15)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCHZVCHJUBQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CP(=O)(O)O)NC(=O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Methyl-2-(2-phenylacetamido)butyl]phosphonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

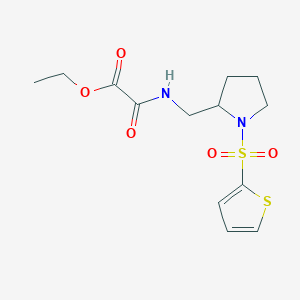

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)

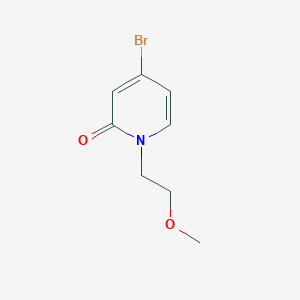

![4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid](/img/structure/B2843461.png)

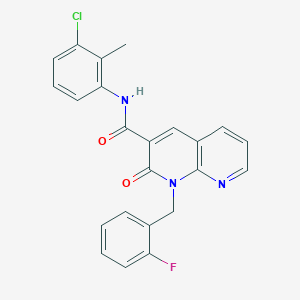

![1-(4-Ethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2843468.png)

![N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2843469.png)